![molecular formula C6H9ClF3NO2 B3005681 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1311313-72-0](/img/structure/B3005681.png)
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3NO2 and its molecular weight is 219.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a -cf3 group have been shown to exhibit improved drug potency toward the reverse transcriptase enzyme .
Mode of Action
It is known that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that compounds with a -cf3 group can influence the chemical reactivity, physico-chemical behavior, and biological activity of molecules .
Pharmacokinetics
Similar compounds are slightly soluble in water , which may impact their bioavailability.
Result of Action
Similar compounds have been used as intermediates in the synthesis of β-secretase (bace) inhibitors , which are used in the treatment of Alzheimer’s disease.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . Additionally, the compound’s solubility in water can influence its distribution in the body and its interaction with its target .
Biological Activity
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula: C6H9ClF3NO2
- Molecular Weight: 219.59 g/mol
- Purity: Typically around 95%
The biological activity of this compound is largely attributed to its trifluoromethyl group, which can enhance binding affinity to various biological targets. This group has been shown to:
- Improve drug potency by lowering the pKa of cyclic carbamates through hydrogen bonding interactions with proteins.
- Influence the chemical reactivity and biological behavior of the compound, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related pyrrolidine derivatives, indicating that compounds with structural similarities exhibit potent activity against various cancer cell lines. Specifically, derivatives containing carboxylic acid groups have demonstrated cytotoxic effects on A549 human lung adenocarcinoma cells. For instance:
- Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay.
- Notably, certain derivatives showed reduced viability in A549 cells while exhibiting lower toxicity towards non-cancerous cells, suggesting a promising therapeutic index .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens:
- The antimicrobial efficacy was assessed against various clinically significant pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa.
- The results indicated that certain derivatives exhibited selective antimicrobial activity, highlighting their potential in combating resistant infections .
Comparative Analysis
To better understand the unique features of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid HCl | Trifluoromethyl group, carboxylic acid | High | Moderate |
cis-3,4-Diphenylpyrrolidine | No trifluoromethyl group | Moderate | Low |
Pyrrolidine-2-one | Ketone instead of carboxylic acid | Low | Moderate |
Case Studies and Research Findings
- Anticancer Studies : In a study involving the evaluation of several pyrrolidine derivatives, those with free amino groups exhibited the most potent anticancer activity against A549 cells while maintaining low cytotoxicity towards normal cells .
- Antimicrobial Studies : Another study highlighted the effectiveness of pyrrolidine derivatives against multidrug-resistant bacteria. The compounds were tested against resistant strains, showing promising results that could lead to new treatments for resistant infections .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, derivatives of 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid have been tested for their antitumor properties. A related study on trifluoromethyl-substituted nucleosides demonstrated promising in vitro activity against human leukemia cell lines, with IC50 values indicating effective proliferation inhibition .
Pharmacological Properties
The incorporation of trifluoromethyl groups into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles. The presence of this group often enhances lipophilicity and metabolic stability, making compounds more effective as therapeutic agents. For example, trifluoromethylated compounds have been utilized in the development of selective inhibitors for various enzymes, showcasing their potential in targeted therapy .
Organic Synthesis
Late-Stage Functionalization
5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can serve as a versatile building block in organic synthesis. Its ability to undergo late-stage functionalization allows for the modification of complex molecules without compromising their structural integrity. This is particularly valuable in the synthesis of natural products and pharmaceuticals, where maintaining the core structure while introducing functional groups is crucial .
Synthesis of Trifluoromethyl Thioesters
A notable application involves the use of this compound in deoxygenative trifluoromethylthiolation reactions. The method facilitates the conversion of carboxylic acids into trifluoromethyl thioesters, which are important intermediates in the synthesis of various bioactive compounds . The following table summarizes key findings from studies on trifluoromethyl thiolation:
Substrate | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|
Aromatic Carboxylic | THF, room temperature, 30 min | Up to 91% | High functional group tolerance |
Aliphatic Carboxylic | THF, room temperature, 30 min | Up to 85% | Effective for sensitive functional groups |
Natural Products | THF, room temperature, varied times | Varied | Applicable to complex natural products |
Agrochemical Applications
The unique properties of trifluoromethylated compounds extend beyond medicinal chemistry into agrochemicals. The trifluoromethyl group can enhance the efficacy and selectivity of herbicides and pesticides. Research indicates that such modifications can lead to improved performance characteristics, including increased potency against target pests while minimizing environmental impact .
Case Study 1: Antitumor Activity Evaluation
A study evaluated several derivatives of 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Synthesis of Trifluoromethyl Thioesters
In a series of experiments aimed at synthesizing trifluoromethyl thioesters from carboxylic acids, researchers successfully employed 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid as a substrate. The method demonstrated high efficiency and selectivity, underscoring its potential for practical applications in pharmaceutical synthesis .
Properties
IUPAC Name |
5-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-1-3(10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTSVFZWYXFGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-72-0 | |
Record name | 5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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